Ethane;iron(2+)
Description
The term "Ethane;iron(2+)" refers to iron(II)-based compounds or catalysts involved in ethane activation, transformation, or separation processes. These systems are critical in industrial applications such as catalytic oxidation, dehydrogenation, environmental dechlorination, and gas separation. Iron(II) species often act as active sites in coordination complexes, zeolites, or metal-organic frameworks (MOFs), enabling selective interactions with ethane. Key applications include the production of ethylene, oxygenates, and remediation of chlorinated solvents, with performance metrics dependent on the iron species' oxidation state, ligand environment, and reaction conditions .
Properties
CAS No. |
111976-13-7 |
|---|---|
Molecular Formula |
C2H5Fe+ |
Molecular Weight |
84.91 g/mol |
IUPAC Name |
ethane;iron(2+) |
InChI |
InChI=1S/C2H5.Fe/c1-2;/h1H2,2H3;/q-1;+2 |
InChI Key |
WLGGJWFSIYRQRB-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane;iron(2+) typically involves the reaction of iron(2+) salts with ethane under specific conditions. One common method is the direct reaction of iron(2+) chloride with ethane in the presence of a suitable solvent and under controlled temperature and pressure conditions . The reaction can be represented as:
FeCl2+C2H6→Fe(C2H6)+2HCl
Industrial Production Methods
Industrial production of ethane;iron(2+) often involves large-scale reactors where the reaction conditions are optimized for maximum yield. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced back to iron(0) under specific conditions.
Substitution: Ligands in the coordination sphere of iron can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethane;iron(2+) can produce iron(3+) ethane complexes, while substitution reactions can yield a variety of iron-ligand complexes .
Scientific Research Applications
Ethane;iron(2+) has numerous applications in scientific research:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: Research into its interactions with biological molecules can provide insights into metalloprotein functions.
Industry: It is used in catalysis and as a precursor for the synthesis of other iron-containing compounds
Mechanism of Action
The mechanism by which ethane;iron(2+) exerts its effects involves the coordination of ethane to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Catalytic Oxidation Activity
Iron-based catalysts are compared with other transition metal chlorides in ethane oxidation using H₂O₂ as an oxidant. While iron(III) perchlorate (Fe(ClO₄)₃) exhibits a turnover frequency (TOF) of 23 h⁻¹ and high selectivity for ethylhydroperoxide (88%), osmium(III) chloride (OsCl₃) shows superior activity (TOF = 40.8 h⁻¹) but favors acetaldehyde (64%) . Mechanistically, iron(III) systems generate hydroxyl radicals (•OH) or ferryl ions (Feᴵⱽ=O), whereas OsCl₃ leverages hydroperoxy radicals (•OOH) for ethane activation.
Table 1: Ethane Oxidation Catalysts
| Catalyst | TOF (h⁻¹) | Main Product (Selectivity) | Conditions | Mechanism |
|---|---|---|---|---|
| Fe(ClO₄)₃ | 23 | Ethylhydroperoxide (88%) | 27 bar, 25°C, H₂O₂ | •OH radical pathway |
| OsCl₃ | 40.8 | Acetaldehyde (64%) | 30 bar, 90°C, H₂O₂ | •OOH radical pathway |
| HAuCl₄ | <6 | Not reported | 27 bar, 25°C, H₂O₂ | Undetermined |
Dehydrogenation Catalysts
Indium (In) and gallium (Ga) exchanged zeolites outperform iron-based systems in ethane dehydrogenation. For example, [GaH₂]⁺ sites in Ga-zeolites achieve stepwise C–H activation (rate-determining step, RDS), while In-CHA zeolites operate at 993 K with high ethylene yield .
Table 2: Dehydrogenation Performance
| Catalyst | Active Site | Temperature | Main Product | RDS |
|---|---|---|---|---|
| In-CHA(Al-rich) | [InH₂]⁺ | 993 K | Ethylene | C–H activation |
| Ga-zeolite | [GaH₂]⁺ | 600–800°C | Ethylene | Alkyl pathway |
| Fe/B catalyst | Fe carbide | N/A | Inactive | N/A |
Dechlorination Processes
Zero-valent iron (ZVI) reduces trichloroethylene (TCE) to ethane (70%) and C3–C6 coupling products, whereas palladium (Pd) catalysts yield ethane directly without intermediates. Iron filings produce acetylene via β-elimination, illustrating divergent pathways dependent on metal redox properties .
Table 3: Dechlorination Pathways
| Catalyst | Main Product | Byproducts | Mechanism |
|---|---|---|---|
| ZVI | Ethane (70%) | Ethene, C3–C6 | Hydrogenolysis |
| PdCl₂ | Ethane (100%) | None | Direct reduction |
| Fe filings | Acetylene | Chloroethynes | β-elimination |
Gas Separation Using MOFs
Fe-peroxo sites in Fe₂(O₂)(dobdc) MOFs selectively adsorb ethane over ethylene (99.99% ethylene purity) via strong ethane recognition at ambient conditions . This contrasts with calcium-based UTSA-280 MOFs, which sieve ethylene through ultramicroporous channels .
Table 4: MOF Performance in C₂H₆/C₂H₄ Separation
| MOF | Selectivity (C₂H₆/C₂H₄) | Ethylene Purity | Mechanism |
|---|---|---|---|
| Fe₂(O₂)(dobdc) | High (>100) | 99.99% | Fe-peroxo site binding |
| UTSA-280 (Ca) | Moderate | ~90% | Molecular sieving |
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